Spiro[9H-fluorene-9,3'-piperidin]-2'-one,6'-hydroxy-
Overview
Description
Spiro[9H-fluorene-9,3’-piperidin]-2’-one,6’-hydroxy- is a spirocyclic compound that features a unique structure where a fluorene moiety is fused with a piperidine ring. This compound is of significant interest in various fields of chemistry due to its rigid and stable spirocyclic framework, which imparts unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[9H-fluorene-9,3’-piperidin]-2’-one,6’-hydroxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the dehydrative coupling of biaryls and fluorenones, mediated by trifluoromethanesulfonic anhydride (Tf2O) in dichloroethane (DCE) at temperatures ranging from 40°C to 110°C . This method allows for the direct formation of spirobifluorenes without the need for halogenated or metalated intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Spiro[9H-fluorene-9,3’-piperidin]-2’-one,6’-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, facilitated by reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.
Scientific Research Applications
Spiro[9H-fluorene-9,3’-piperidin]-2’-one,6’-hydroxy- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of Spiro[9H-fluorene-9,3’-piperidin]-2’-one,6’-hydroxy- involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Spiro[fluorene-9,9’-xanthene]
- Spiro[indole-3,3’-pyrrolidine]
- Spiro[fluorene-9,4’-piperidine]
Uniqueness
Spiro[9H-fluorene-9,3’-piperidin]-2’-one,6’-hydroxy- stands out due to its unique combination of a fluorene moiety and a piperidine ring, which imparts distinct physical and chemical properties. This combination allows for versatile applications in various fields, from materials science to medicinal chemistry .
Properties
Molecular Formula |
C17H15NO2 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
6'-hydroxyspiro[fluorene-9,3'-piperidine]-2'-one |
InChI |
InChI=1S/C17H15NO2/c19-15-9-10-17(16(20)18-15)13-7-3-1-5-11(13)12-6-2-4-8-14(12)17/h1-8,15,19H,9-10H2,(H,18,20) |
InChI Key |
FEMDMVIOPJVTSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3=CC=CC=C3C4=CC=CC=C42)C(=O)NC1O |
Origin of Product |
United States |
Synthesis routes and methods I
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